molecular formula C20H21N3O4 B12155393 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B12155393
M. Wt: 367.4 g/mol
InChI Key: RNMCJEVCUKXWSE-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of benzazepines. This compound is characterized by its complex structure, which includes a benzazepine core, dimethoxy groups, and a pyridinylmethylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine and a suitable cyclizing agent.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Pyridinylmethylacetamide Moiety: This step involves the reaction of the benzazepine intermediate with pyridin-2-ylmethylamine and acetic anhydride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is studied for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicine. It may be investigated for its efficacy in treating neurological disorders, inflammation, or cancer. Preclinical studies could explore its bioavailability, toxicity, and mechanism of action.

Industry

In industry, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(pyridin-2-ylmethyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzazepine core may mimic endogenous ligands, allowing the compound to modulate biological pathways. The dimethoxy groups and pyridinylmethylacetamide moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(pyridin-2-ylmethyl)acetamide may exhibit unique binding properties and biological activities due to the specific positioning of the pyridinylmethyl group. This structural variation can influence the compound’s pharmacokinetics and pharmacodynamics, potentially leading to distinct therapeutic profiles.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C20H21N3O4/c1-26-17-9-14-6-8-23(20(25)11-15(14)10-18(17)27-2)13-19(24)22-12-16-5-3-4-7-21-16/h3-10H,11-13H2,1-2H3,(H,22,24)

InChI Key

RNMCJEVCUKXWSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCC3=CC=CC=N3)OC

Origin of Product

United States

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